Raloxifene 6-glucuronide
Description
Contextualization within Raloxifene (B1678788) Biotransformation
Raloxifene undergoes extensive first-pass metabolism following oral administration. europa.eueuropa.eufda.gov Unlike many pharmaceutical compounds, its metabolism is not mediated by the cytochrome P450 (CYP450) enzyme system. drugbank.comwikipedia.orgmdpi.com Instead, the primary route of biotransformation is glucuronidation, a Phase II conjugation reaction. wikipedia.orgresearchgate.net This process occurs in the intestine and the liver. drugbank.comacs.org
The metabolic process results in the formation of three main glucuronide conjugates: raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide. europa.eueuropa.eudrugbank.com These metabolites, along with the parent drug, are subject to enterohepatic recycling, a process where they are excreted in the bile, potentially deconjugated in the intestine, and then reabsorbed. europa.euwikipedia.org This recycling contributes to the prolonged plasma half-life of raloxifene, which is approximately 27.7 hours. europa.eueuropa.eu
Significance as a Major Metabolite of Raloxifene
Following administration, unconjugated raloxifene accounts for less than 1% of the total substance circulating in the plasma. fda.govwikipedia.orgnih.gov The vast majority, approximately 99%, consists of its glucuronide conjugates, underscoring the metabolic significance of this pathway. nih.govaacrjournals.org
Key Metabolites of Raloxifene
| Metabolite Name | Abbreviation | Significance |
|---|---|---|
| Raloxifene-4'-glucuronide | ral-4'-Gluc | Most abundant glucuronide metabolite in plasma. nih.gov |
| Raloxifene-6-glucuronide | ral-6-Gluc | Second most abundant, but still a major, glucuronide metabolite. nih.gov |
| Raloxifene-6,4'-diglucuronide | Not specified | A diglucuronide conjugate formed during biotransformation. europa.eudrugbank.com |
Overview of Glucuronidation as a Phase II Metabolic Pathway
Glucuronidation is a major Phase II metabolic reaction in which a glucuronic acid moiety, derived from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), is conjugated to a substrate. drugbank.comontosight.ai This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). drugbank.comnih.gov The addition of the highly polar glucuronic acid group increases the water solubility of lipophilic compounds, which facilitates their elimination from the body through bile or urine. drugbank.comontosight.ai
UGT Enzymes Involved in Raloxifene 6-Glucuronide Formation
| UGT Isoform | Location | Role in this compound Formation | Kinetic Parameters (Expressed UGT1A8) nih.gov |
|---|---|---|---|
| UGT1A1 | Hepatic (Liver) | Primary enzyme for this compound formation in the liver. nih.govmedchemexpress.comnih.gov | Not determined due to limited substrate solubility. nih.gov |
| UGT1A8 | Extra-hepatic (Intestine) | Primary contributor to raloxifene glucuronidation in the jejunum. medchemexpress.comnih.gov Catalyzes the formation of both 6- and 4'-glucuronides. nih.gov | Apparent Km: 7.9 µM Vmax: 0.61 nmol/min/mg protein |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPMSLSINDGEPM-WKRHDJAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174264-50-7 | |
| Record name | Raloxifene 6-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174264507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RALOXIFENE 6-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446O3AY2S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Formation and Biosynthesis of Raloxifene 6 Glucuronide
Identification of UDP-Glucuronosyltransferase Isoforms
Several UGT isoforms have been identified as key players in the glucuronidation of raloxifene (B1678788), with their activity varying across different tissues.
In the liver, UGT1A1 is a primary contributor to the formation of Raloxifene 6-Glucuronide. medchemexpress.comnih.gov Correlation analyses have specifically linked UGT1A1 to the production of this metabolite in human liver microsomes. medchemexpress.comdrugbank.com In fact, UGT1A1 is considered the most active hepatic UGT for the formation of this compound. nih.govresearchgate.net Studies have also shown that genetic variations in the UGT1A1 gene can significantly impact the metabolic clearance of raloxifene to its 6-glucuronide form in the liver. nih.gov
The contribution of different UGT isoforms to raloxifene glucuronidation varies between the liver and the intestine. In the liver, UGT1A1 and UGT1A9 are the most active isoforms, with UGT1A1 being particularly important for the formation of this compound. nih.govaacrjournals.orgnih.gov In contrast, the extra-hepatic UGTs, UGT1A8 and UGT1A10, are the primary contributors to raloxifene glucuronidation in the human jejunum. medchemexpress.comdrugbank.com While UGT1A1 is expressed at higher levels in the jejunum than UGT1A8 and UGT1A10, its kinetic properties suggest a lesser role in intestinal raloxifene glucuronidation compared to UGT1A8. nih.gov
Table 1: Kinetic Parameters of UGT Isoforms in this compound Formation
| UGT Isoform | Apparent Km (μM) | Vmax (nmol/min/mg protein) | Tissue Predominance |
| UGT1A8 | 7.9 medchemexpress.comdrugbank.com | 0.61 medchemexpress.comdrugbank.com | Intestine |
Data for other isoforms in the formation of this compound is not sufficiently detailed in the provided search results for a comprehensive table.
Tissue-Specific Metabolism of Raloxifene to its Glucuronides
The metabolism of raloxifene to its glucuronides, including this compound, is highly dependent on the tissue, with the intestine and liver being the primary sites.
Table 2: Tissue Intrinsic Clearances for Raloxifene Glucuronidation
| Tissue | Intrinsic Clearance (ml/min/kg) |
| Kidney | 3.4 nih.gov |
| Intestine | 28.1 nih.gov |
| Liver | 39.6 nih.gov |
Relative Contributions of Intestinal versus Hepatic Glucuronidation
While the liver plays a crucial role, the intestine is also a major site of raloxifene metabolism. nih.govtandfonline.com In fact, intestinal glucuronidation is considered a significant contributor to the presystemic clearance, or first-pass metabolism, of raloxifene. drugbank.comacs.org This extensive metabolism in the gut wall limits the amount of unchanged raloxifene that reaches the systemic circulation and subsequently the liver. acs.orgnih.gov
| Parameter | Intestinal Microsomes | Liver Microsomes |
|---|---|---|
| Intrinsic Clearance (this compound) | 17 µl/min/mg | Significantly lower |
Genetic Polymorphisms and Enzymatic Activity
Genetic variations within the UGT enzymes can significantly influence the rate and extent of this compound formation, leading to interindividual differences in drug metabolism.
Impact of UGT1A8 Genotype on this compound Formation and Plasma Levels
Polymorphisms in the UGT1A8 gene have been shown to affect the formation of this compound. nih.gov Specifically, the UGT1A82* variant has been correlated with total raloxifene glucuronide formation in human jejunum homogenates. nih.govnih.gov Individuals with different UGT1A8 genotypes are categorized as slow, intermediate, or fast metabolizers. nih.gov Studies have demonstrated that plasma levels of this compound are significantly increased in subjects predicted to be slow metabolizers (UGT1A8 (1/3)) compared to intermediate (UGT1A8 (1/1) or UGT1A8 (1/2)) and fast metabolizers (UGT1A8 (2/2)). nih.govnih.gov This indicates that the UGT1A8 genotype is a crucial determinant of systemic exposure to this metabolite. nih.gov
Functional Effects of UGT1A8 Variants on Glucuronidation Capacity
The functional consequences of UGT1A8 variants have been observed in vitro. nih.gov Cell lines over-expressing different UGT1A8 variants have shown altered raloxifene glucuronidation capacity. nih.govnih.gov For instance, the common UGT1A8 variants at codons 173 and 277 are associated with altered glucuronidation activity. nih.gov The decreased in vitro glucuronidation activity observed with certain variants is consistent with the in vivo findings of lower plasma glucuronide levels in individuals carrying these alleles. nih.gov These findings highlight the functional impact of UGT1A8 genetic polymorphisms on the enzymatic formation of this compound.
| UGT1A8 Genotype | Predicted Metabolizer Phenotype | Relative Plasma this compound Levels |
|---|---|---|
| 1/3 | Slow | Increased |
| 1/1 or 1/2 | Intermediate | - |
| 2/2 | Fast | Decreased |
Pharmacokinetics and Disposition of Raloxifene 6 Glucuronide
Systemic Exposure and Circulating Concentrations
Following oral administration, raloxifene (B1678788) is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver and intestines, to form glucuronide conjugates. drugbank.comtg.org.aueuropa.eu This results in a low absolute bioavailability of the parent drug, estimated at only 2%. tg.org.aueuropa.eu The vast majority of circulating compounds related to raloxifene in the plasma are its glucuronide metabolites, with unconjugated raloxifene accounting for less than 1% of the total concentration. europa.eueuropa.eufda.gov
Detection and Quantification in Human Plasma
Sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for the simultaneous determination of raloxifene and its glucuronide metabolites, including raloxifene-6-glucuronide, in human plasma. nih.govijpsr.compragolab.sk These methods typically involve a solid-phase extraction (SPE) step to isolate the analytes from the plasma matrix before chromatographic separation and mass spectrometric detection. nih.govijpsr.compragolab.sk
Validated LC-MS/MS assays have demonstrated linearity over specific concentration ranges for raloxifene-6-glucuronide. For instance, one method established a linear range from 0.200 to 340 µg/L, while another reported a range of 0.311 to 124.526 ng/mL. nih.govijpsr.com The limits of detection for raloxifene-6-glucuronide are in the low nanogram per liter range, highlighting the sensitivity of these techniques. nih.gov
Variability in Plasma Raloxifene 6-Glucuronide Levels
Significant interindividual variability is a hallmark of raloxifene pharmacokinetics, and this extends to the plasma concentrations of its glucuronide metabolites. fda.govnih.gov Studies have shown extensive variability in the plasma levels of raloxifene-6-glucuronide among individuals. nih.gov For example, one study observed a 26-fold difference in plasma raloxifene-6-glucuronide levels among subjects in a 30 mg/day treatment group. nih.gov
This variability can be attributed to several factors, including genetic polymorphisms in the UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation. nih.govnih.gov Specifically, variations in the UGT1A1, UGT1A8, and UGT1A9 genes, which encode enzymes that produce raloxifene-6-glucuronide, may contribute to these differences. nih.govnih.gov The within-subject variability for raloxifene metabolites is approximately 23%, while the between-subject variability is around 50%. fda.gov
Table 1: Linearity and Detection Limits for this compound in Human Plasma
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 0.200 to 340 µg/L | nih.gov |
| Linear Range | 0.311 to 124.526 ng/mL | ijpsr.com |
| Linear Range | 0.6 to 60 ng/mL | pragolab.sk |
| Limit of Detection | 8 ng/L | nih.gov |
Reversible Systemic Metabolism and Enterohepatic Cycling
The disposition of raloxifene and its glucuronide conjugates is characterized by a dynamic interplay of metabolic conversion and recirculation, which significantly influences the drug's pharmacokinetic profile.
Interconversion between Raloxifene and Glucuronide Conjugates
A key feature of raloxifene pharmacokinetics is the reversible interconversion between raloxifene and its glucuronide metabolites. fda.govwikipedia.org The parallel decline in the terminal plasma concentration curves of raloxifene and its glucuronides suggests an equilibrium between these compounds. drugbank.comnih.govfda.gov This indicates that the glucuronide metabolites, including raloxifene-6-glucuronide, can be hydrolyzed back to the active parent drug. fda.govwikipedia.org This deconjugation can occur in various tissues, such as the liver, lungs, spleen, bone, uterus, and kidneys. wikipedia.org Consequently, the glucuronide metabolites can be considered a transport form and a systemic reservoir for active raloxifene. nih.gov
Role in Prolonging Raloxifene Plasma Elimination Half-Life
The continuous interconversion and enterohepatic recycling of raloxifene and its glucuronides are responsible for the prolonged plasma elimination half-life of raloxifene, which is approximately 27.7 hours after oral administration. europa.eufda.govwikipedia.org This extended half-life is a direct result of the glucuronide metabolites being reabsorbed from the intestine and converted back to the parent compound, thus maintaining systemic concentrations over a longer period. drugbank.comwikipedia.org
Excretion Pathways
The elimination of Raloxifene and its metabolites, including this compound, from the body occurs primarily through fecal and urinary excretion.
Predominant Fecal Excretion of Glucuronide Conjugates
The majority of an administered dose of Raloxifene and its glucuronide metabolites are excreted from the body within five days, primarily through the feces. europa.eusahpra.org.zamegawecare.com This is the main excretion pathway for Raloxifene and its glucuronides. frontiersin.org Less than 6% of the dose is found in the urine, indicating that fecal excretion is the dominant route. europa.eusahpra.org.zamegawecare.comfrontiersin.orgdrugbank.comfda.govwikipedia.orgnih.govhres.caeuropa.euhpra.iefda.govmpa.se Specifically, less than 0.2% of the dose is excreted in the urine as unchanged Raloxifene, while less than 6% is eliminated as glucuronide conjugates in the urine. drugbank.comwikipedia.orgnih.gov
This fecal excretion is largely due to the biliary excretion of the glucuronide conjugates, which are then eliminated in the feces. wikipedia.orgontosight.ai The extensive first-pass metabolism of Raloxifene into its glucuronide conjugates, including Raloxifene-6-Glucuronide, means that these metabolites are the primary forms of the drug excreted. fda.govmpa.se Enterohepatic recycling, where the glucuronide conjugates excreted in the bile are deconjugated back to Raloxifene in the intestine and reabsorbed, prolongs the elimination half-life of the drug. fda.govwikipedia.org
Urinary Elimination of Raloxifene Glucuronides
Table 1: Excretion of Raloxifene and its Glucuronide Metabolites
| Excretion Pathway | Percentage of Dose | Form of Excreted Compound | Reference |
| Fecal | Predominant | Raloxifene and Glucuronide Conjugates | europa.eusahpra.org.zamegawecare.comfrontiersin.orgdrugbank.comwikipedia.orgnih.govhres.caeuropa.euhpra.iempa.se |
| Urinary | < 6% | Glucuronide Conjugates | europa.eusahpra.org.zamegawecare.comfrontiersin.orgdrugbank.comfda.govwikipedia.orgnih.govhres.caeuropa.euhpra.iefda.govmpa.se |
| Urinary | < 0.2% | Unchanged Raloxifene | drugbank.comwikipedia.orgnih.gov |
Impact of Organ Impairment on Glucuronide Disposition
Effects of Hepatic Impairment on Raloxifene Glucuronide Levels
The liver is the primary site of Raloxifene metabolism, where it undergoes extensive glucuronidation. europa.eumpa.seeuropa.eueuropa.eu Consequently, hepatic impairment can significantly impact the disposition of Raloxifene and its glucuronide metabolites.
In individuals with cirrhosis and mild hepatic impairment (Child-Pugh class A), plasma concentrations of Raloxifene have been observed to be approximately 2.5 times higher than in healthy individuals. europa.euhres.caeuropa.eumpa.seeuropa.eueuropa.eu This increase in Raloxifene levels is correlated with bilirubin (B190676) concentrations. europa.euhres.campa.seeuropa.eueuropa.eu The reduced metabolic capacity of the impaired liver leads to decreased clearance of Raloxifene, resulting in higher systemic exposure. The apparent oral clearance of Raloxifene can be reduced by 56% in patients with hepatic impairment. drugbank.com
Considerations for Renal Impairment and Glucuronide Elimination
While the kidneys are not the primary route of elimination for Raloxifene and its glucuronides, renal impairment can still influence their disposition. fda.gov In cases of severe renal impairment, the use of Raloxifene is approached with caution. megawecare.comeuropa.euhpra.iempa.se
A study involving male subjects with moderate to severe renal impairment who received a single dose of Raloxifene showed that plasma Raloxifene concentrations (as measured by the area under the curve, AUC) were 122% higher compared to healthy volunteers. fda.govfda.gov Another population pharmacokinetic study indicated that a 47% decrease in creatinine (B1669602) clearance, adjusted for lean body mass, resulted in a 15% decrease in the clearance of Raloxifene conjugates. europa.eumegawecare.comhpra.iempa.se These findings suggest that although urinary excretion is a minor pathway, impaired renal function can lead to a modest accumulation of Raloxifene and its glucuronide metabolites.
Table 2: Impact of Organ Impairment on Raloxifene Pharmacokinetics
| Organ Impairment | Effect on Raloxifene/Metabolite Levels | Key Findings | Reference |
| Hepatic Impairment (Mild) | Increased Plasma Raloxifene Concentrations | ~2.5-fold higher than in healthy individuals; correlates with bilirubin levels. | europa.euhres.caeuropa.eumpa.seeuropa.eueuropa.eu |
| Reduced Raloxifene Clearance | Apparent oral clearance reduced by 56%. | drugbank.com | |
| Renal Impairment (Moderate to Severe) | Increased Plasma Raloxifene Concentrations | AUC 122% higher in renally impaired males. | fda.govfda.gov |
| Decreased Clearance of Raloxifene Conjugates | 15% decrease in clearance with a 47% decrease in creatinine clearance. | europa.eumegawecare.comhpra.iempa.se |
Biological Activity and Clinical Relevance of Raloxifene 6 Glucuronide
Estrogen Receptor Binding Affinity
The binding affinity of raloxifene (B1678788) and its glucuronide metabolites to the estrogen receptor (ER) is a critical determinant of their biological activity. While raloxifene itself demonstrates a high affinity for the ER, comparable to that of estradiol, its glucuronidated metabolites exhibit significantly lower binding affinities. nih.govdrugbank.com
Research using cytosolic fractions of MCF-7 human breast cancer cells, which are rich in estrogen receptors, has provided specific data on the binding affinities of these compounds. nih.gov The half-maximal inhibitory concentration (IC50), a measure of how much of a substance is needed to inhibit a biological process by half, illustrates the difference in binding potency.
| Compound | IC50 for Estrogen Receptor Binding |
| Raloxifene | (4.0 ± 3.5) × 10⁻¹⁰ M |
| Raloxifene 6-Glucuronide | (2.9 ± 0.8) × 10⁻⁷ M |
| Raloxifene 4'-Glucuronide | (3.7 ± 1.9) × 10⁻⁸ M |
| Data sourced from competitive binding assays with ³H-labeled-estradiol in MCF-7 cell cytosol. nih.gov |
As the data indicates, this compound's affinity for the estrogen receptor is substantially lower than that of the parent compound, raloxifene. nih.gov Specifically, the glucuronide conjugates show little affinity for the estrogen receptor and are over two orders of magnitude less potent at inhibiting cell proliferation in human breast cancer cells (MCF-7) compared to raloxifene. nih.gov Another source states that this compound binds to the estrogen receptor with an IC50 of 290 μM. medchemexpress.com The glucuronide conjugates of raloxifene are not known to bind to the classic estrogen receptor in vitro. fda.gov
Contribution to Overall Therapeutic Efficacy and Pharmacodynamics of Raloxifene
While the glucuronide metabolites themselves may not directly bind to the estrogen receptor with high affinity, they can function as prodrugs. fda.gov In vivo, they can be hydrolyzed back to the parent compound, raloxifene, in various tissues. nih.govfda.gov Tissue distribution studies using radiolabeled metabolites have shown that this conversion to raloxifene occurs readily in a variety of tissues, including the liver, lung, spleen, kidney, bone, and uterus. nih.gov
However, research has not observed differential conversion of the metabolite in target organs like the bone and uterus, suggesting that the tissue-selective pharmacology of raloxifene does not arise from tissue-specific deconjugation of its metabolites. nih.gov In non-traditional estrogen target tissues such as bone, these metabolites are less effective than the parent compound at inhibiting cytokine-stimulated bone resorbing activity in rat osteoclasts. nih.gov
Analytical Methodologies for the Quantification of Raloxifene 6 Glucuronide
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal technology for the sensitive and selective quantification of Raloxifene (B1678788) 6-Glucuronide. Its high specificity allows for the differentiation of the target analyte from the parent compound and other structurally similar metabolites, such as Raloxifene-4'-glucuronide.
UPLC/MS/MS for Plasma Analysis
Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, combined with tandem mass spectrometry (MS/MS), provides a robust platform for analyzing Raloxifene 6-Glucuronide in plasma. nih.gov This methodology offers enhanced speed, resolution, and sensitivity compared to traditional HPLC methods. researchgate.net
In a typical UPLC/MS/MS analysis, quantification is achieved using Multiple Reaction Monitoring (MRM) mode. For this compound (often denoted as M1 or R6G), the transition of the precursor ion [M+H]⁺ at m/z 650.5 to a specific product ion at m/z 474.3 is commonly monitored. nih.govnih.gov Deuterated internal standards, such as Raloxifene-d4 glucuronides, are often employed to ensure accuracy, with transitions like m/z 654.5 → 478.3 being used for quantification. nih.gov
Validation studies have demonstrated the high performance of these methods. For instance, one UPLC/MS/MS assay reported a quantification limit of 0.625 ng/mL for this compound in human plasma, with excellent intra-day and inter-day precision. nih.gov Another developed method showed linearity for this compound in a concentration range of 0.311 to 124.526 ng/mL. ijpsr.comijpsr.com The chromatographic separation of this compound from its isomer, Raloxifene-4'-glucuronide, can be achieved in under 7 minutes. researchgate.netnih.gov
| Parameter | Value | Reference |
| Analyte | This compound (M1, R6G) | nih.govnih.gov |
| Technique | UPLC-MS/MS | nih.gov |
| Matrix | Human Plasma | nih.govnih.govijpsr.com |
| Precursor Ion (m/z) | 650.5 | nih.gov |
| Product Ion (m/z) | 474.3 | nih.gov |
| Linear Range | 0.311 to 124.526 ng/mL | ijpsr.comijpsr.com |
| Limit of Quantification (LOQ) | 0.625 ng/mL | nih.gov |
| Limit of Detection (LOD) | 8 ng/L | nih.gov |
LC-MS/MS for Simultaneous Determination in Urine
LC-MS/MS methods have been successfully developed and validated for the simultaneous measurement of Raloxifene and its glucuronide metabolites, including this compound (M1), Raloxifene-4'-glucuronide (M2), and Raloxifene-6,4'-diglucuronide (M3), in human urine. nih.govresearchgate.netcobiss.net This is significant as less than 6% of a Raloxifene dose is eliminated in the urine as glucuronide conjugates. nih.govfda.govdrugbank.com
One such validated method demonstrated linearity over a wide range with a high determination coefficient (r² > 0.997) for all compounds. nih.govresearchgate.net The limit of quantification (LOQ) for this compound (M1) was established at 1.95 nM. nih.govresearchgate.net The method exhibited high recovery rates of over 92.5% and precision better than 12% for all analytes. nih.govresearchgate.net These methods are sensitive enough to detect urinary Raloxifene within 4 hours of a single dose administration and can be applied in pharmacokinetic research and potentially in anti-doping analysis. researchgate.netoup.com
| Parameter | Value | Reference |
| Analytes | Raloxifene, Raloxifene-6-β-glucuronide (M1), Raloxifene-4'-β-glucuronide (M2), Raloxifene-6,4'-diglucuronide (M3) | nih.govresearchgate.net |
| Technique | LC-MS/MS | nih.govresearchgate.net |
| Matrix | Human Urine | nih.govresearchgate.net |
| Linearity (r²) | > 0.997 | nih.govresearchgate.net |
| LOQ (M1) | 1.95 nM | nih.govresearchgate.net |
| Recovery | > 92.5% | nih.govresearchgate.net |
| Precision | < 12% | nih.govresearchgate.net |
Application in Pharmacokinetic and Disposition Studies
The quantification of this compound is fundamental to pharmacokinetic (PK) and disposition studies, as Raloxifene undergoes extensive first-pass metabolism primarily into glucuronide conjugates. fda.goveuropa.eupragolab.sk Following oral administration, unconjugated Raloxifene constitutes less than 1% of the total radiolabeled material in plasma. fda.gov The major metabolites are Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide. nih.govnih.gov
Studies in rats have shown that this compound is the major metabolite in various intestinal segments and the liver. nih.govnih.gov The disposition of Raloxifene and its glucuronides is subject to enterohepatic recycling, which prolongs the plasma elimination half-life to approximately 27.7 hours after oral dosing in humans. fda.gov The ratio of glucuronides to the parent drug in plasma is a key parameter; in Sprague-Dawley rats, this area under the curve (AUC) ratio was found to be 9.67 in systemic plasma. chiba-u.jp In patients with liver cirrhosis, plasma Raloxifene concentrations were about 2.5 times higher than in healthy controls, highlighting the liver's role in its metabolism. fda.goveuropa.eu Age-dependent disposition has also been observed in rats, with younger rats showing significantly slower metabolism in the duodenum, leading to higher oral bioavailability. nih.govnih.govtsu.edu
Sample Preparation Techniques
Effective sample preparation is a critical prerequisite for accurate LC-MS/MS analysis. The goal is to extract the analytes of interest from complex biological matrices like plasma and urine, remove interfering substances, and concentrate the sample.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used and effective technique for cleaning up and concentrating Raloxifene and its glucuronide metabolites from plasma and urine prior to LC-MS/MS analysis. nih.govnih.gov The procedure involves passing the liquid sample through a solid sorbent material that retains the analyte, followed by washing to remove interferences and finally eluting the analyte with a suitable solvent. nih.gov
Protein Precipitation
Protein Precipitation (PP) is a simpler and faster sample preparation technique compared to SPE, often used for plasma samples. nih.govchiba-u.jpscispace.com The method involves adding a precipitating agent, typically an organic solvent like acetonitrile, to the plasma sample to denature and precipitate proteins. nih.govchiba-u.jpscispace.com After centrifugation, the supernatant containing the analyte is collected for analysis. nih.gov
In some protocols, plasma samples are first treated with an extraction solution to precipitate proteins and extract the metabolites. nih.gov For example, deuterated internal standards can be spiked into plasma, followed by the addition of an extraction solution to precipitate proteins. nih.gov While fast and easy to automate, PP may result in samples containing more matrix components compared to SPE, which can lead to greater matrix effects in the MS analysis. scispace.com Therefore, it is sometimes used as an initial clean-up step before further purification, such as SPE. researchgate.net
Enzymatic Hydrolysis for Total Raloxifene Quantification
To determine the total concentration of raloxifene in biological samples, which includes both the parent drug and its conjugated metabolites, an enzymatic hydrolysis step is frequently employed. This process is essential because a significant portion of raloxifene is converted into glucuronide conjugates, such as this compound, in the body. mdpi.com Hydrolysis cleaves the glucuronide moiety, converting the metabolite back to its aglycone form (raloxifene), which can then be quantified. researchgate.netscispace.com This indirect approach allows for the measurement of the total drug exposure. mdpi.com
Use of β-Glucuronidase in Sample Processing
The enzyme β-glucuronidase is central to the hydrolysis of raloxifene glucuronides. nih.gov Its application in sample processing is a well-documented step in various analytical methods designed to quantify total raloxifene in matrices like urine and plasma. researchgate.netoup.com The sensitivity of this compound to β-glucuronidase treatment confirms its identity as an O-glucuronide. nih.gov
Specific protocols for this enzymatic reaction have been described. One method involves incubating a 500 µL aliquot of a urine sample with 12 µL of β-glucuronidase from Escherichia coli and a phosphate (B84403) buffer (pH 6.9) at 50°C for 30 minutes. oup.com Another approach for plasma samples uses a combination of glucuronidase (1,000 units) and sulfatase (100 units) incubated at 37°C for 3 hours to ensure the complete release of raloxifene from its conjugated forms. mdpi.com The choice of enzyme source, pH, temperature, and incubation time are critical parameters for achieving complete and reliable hydrolysis. researchgate.netscispace.com
Method Validation Parameters
The development of reliable analytical methods for this compound necessitates rigorous validation to ensure the accuracy, precision, and robustness of the results. These validation procedures are typically performed in accordance with guidelines from regulatory bodies such as the Food and Drug Administration (FDA). tsu.edu The validation process establishes the method's performance characteristics, confirming its suitability for its intended purpose.
Linearity and Limits of Quantification
A critical parameter for any quantitative method is its linear range, which defines the concentrations over which the analytical response is directly proportional to the analyte amount. For this compound, various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have established wide linear ranges with high determination coefficients (r²), typically greater than 0.99. pragolab.sknih.govnih.gov
The limit of quantification (LOQ), or lower limit of quantification (LLOQ), represents the lowest concentration of an analyte that can be reliably measured with acceptable accuracy and precision. Sensitive methods have been developed that can quantify this compound at low nanogram per milliliter (ng/mL) or nanomolar (nM) levels in biological matrices. nih.govtsu.edu
| Linear Range | Limit of Quantification (LOQ) | Matrix | Analytical Method | Source |
|---|---|---|---|---|
| 0.6 - 60 ng/mL | Not Specified (LOQ included in range) | Human Plasma | LC-MS/MS | pragolab.sk |
| 0.311 - 124.526 ng/mL | 0.313 ng/mL | Human Plasma | LC-MS/MS | ijpsr.comijpsr.com |
| 0.40 - 39.95 ng/mL | 0.40 ng/mL | Human Plasma | LC-MS/MS | chromatographyonline.com |
| Not Specified | 0.625 ng/mL | Plasma | UPLC-MS/MS | nih.gov |
| 1.95 - 1000 nM | 1.95 nM | Rat Plasma | UHPLC-MS | tsu.eduresearchgate.net |
| Not Specified | 1.95 nM | Urine | LC-MS/MS | researchgate.netnih.gov |
Accuracy, Precision, and Recovery
Accuracy, precision, and recovery are fundamental to validating the performance of a quantitative bioanalytical method. Accuracy reflects how close the measured value is to the true value, while precision describes the reproducibility of the measurements. Recovery assesses the efficiency of the extraction process.
For the quantification of this compound, methods have demonstrated high accuracy, with values typically within 85-115% of the nominal concentration. tsu.edunih.gov Precision is commonly reported as the coefficient of variation (CV%) or relative standard deviation (RSD%), with both intra-day and inter-day precision values generally below 15%. nih.govtsu.edu Recovery of the analyte from the biological matrix is also a key indicator of a method's effectiveness, with reported recoveries often exceeding 85%. nih.govijpsr.com
| Parameter | Value | Concentration/Condition | Source |
|---|---|---|---|
| Intra-day Precision (CV%) | 8.0% | 1.28 ng/mL | nih.gov |
| 6.2% | 20 ng/mL | ||
| 1.6% | 640 ng/mL | ||
| Inter-day Precision (CV%) | 9.6% | 1.28 ng/mL | nih.gov |
| 7.0% | 20 ng/mL | ||
| 4.1% | 640 ng/mL | ||
| Accuracy | Within 100 ± 8.8% | Across all compounds | researchgate.netnih.gov |
| Accuracy | Within 85-115% | Not Specified | tsu.eduresearchgate.net |
| Precision | < 12% | Across all compounds | researchgate.netnih.gov |
| Precision (Variance) | < 15% | Intra- and Inter-day | tsu.eduresearchgate.net |
| Recovery | 88-110% | Range of plasma levels | nih.gov |
| Recovery | > 92.5% | Not Specified | researchgate.netnih.gov |
| Mean Recovery | 87.20% | Not Specified | ijpsr.comijpsr.com |
Chromatographic Conditions and Detection
The separation and detection of this compound are predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high selectivity and sensitivity. nih.govnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Pressure Liquid Chromatography (UPLC) systems are often utilized to achieve rapid and efficient separations. nih.govtsu.eduijpsr.com
Reversed-phase chromatography is the standard approach, with C18 columns being a popular choice. scispace.comnih.govtsu.edu For instance, a Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) has been successfully used. nih.gov Other column chemistries, such as pentafluorophenyl (PFP), are also employed to provide alternative selectivity. pragolab.sk The mobile phase typically consists of a gradient mixture of an aqueous component (often water with a formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent like acetonitrile. nih.govtsu.eduijpsr.com
Detection is almost universally performed with a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. nih.govpragolab.sk Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition. For this compound, the characteristic transition is from the protonated molecule [M+H]⁺ at m/z 650.5 to a specific product ion at m/z 474.3, which corresponds to the aglycone fragment. nih.govchromatographyonline.com
| Parameter | Setting | Source |
|---|---|---|
| Ionization Mode | Positive ESI | nih.govpragolab.sk |
| Detection Mode | MRM / SRM | nih.govpragolab.skchromatographyonline.com |
| Precursor Ion (m/z) | 650.5 / 650.3 | nih.govchromatographyonline.com |
| Product Ion (m/z) | 474.3 / 474.1 | nih.govchromatographyonline.com |
| Capillary Voltage | 3.0 kV | nih.gov |
| Cone Voltage | 30 V | nih.gov |
| Collision Voltage | 30 V | nih.gov |
| Source Temperature | 150 °C | nih.gov |
Drug Drug and Herb Drug Interactions Involving Raloxifene 6 Glucuronide Formation
Impact of UGT Inhibitors on Raloxifene (B1678788) Glucuronidation
The formation of Raloxifene 6-Glucuronide is catalyzed predominantly by UGT1A1 in the liver and UGT1A8 in the intestine. medchemexpress.comdrugbank.com Inhibition of these enzymes can lead to decreased metabolism of raloxifene, potentially increasing its systemic exposure. Several natural compounds found in dietary supplements and foods have been identified as inhibitors of these UGT isoforms.
Flavonoids, a class of polyphenolic compounds found in many plants, are known to interact with drug-metabolizing enzymes. Apigenin (B1666066), a flavonoid present in fruits, vegetables, and herbs, has been shown to inhibit the glucuronidation of raloxifene.
In a study conducted in rats, the co-administration of apigenin with raloxifene led to a significant increase in the plasma concentration of the parent drug. nih.govnih.gov When administered together in equal proportions (1:1 ratio), the maximum plasma concentration (Cmax) and the area under the curve (AUC) of intact raloxifene increased by 173% and 97%, respectively. nih.govnih.gov This effect was attributed to apigenin's ability to competitively inhibit the formation of raloxifene glucuronides and sulfates in the intestine, thereby reducing its first-pass metabolism. nih.gov The study concluded that apigenin improves the absorption of intact raloxifene by inhibiting its conjugation in the gut. nih.govnih.gov
Milk thistle is a popular herbal supplement whose constituents have been extensively studied for their potential to cause drug interactions. The primary active components, including the flavonolignans Silybin (B1146174) A and Silybin B, and their mixtures Silibinin (B1684548) and Silymarin (B1681676), are potent inhibitors of the UGT enzymes responsible for raloxifene metabolism. nih.gov
Research using human intestinal microsomes and cell lysates overexpressing specific UGT isoforms demonstrated that Silybin A and Silybin B strongly inhibit the formation of both this compound and Raloxifene 4'-Glucuronide. nih.govresearchgate.net The inhibition was found to be competitive in nature. nih.gov A mechanistic static model predicted that co-administration of milk thistle products could increase the systemic exposure of raloxifene by 4- to 5-fold, indicating a high risk for a clinically significant interaction. nih.gov
Table 1: Inhibition Constants (Ki) of Milk Thistle Constituents Against Raloxifene Glucuronidation
| Inhibitor | Enzyme System | Target Metabolite | Ki (μM) |
|---|---|---|---|
| Silybin A | UGT1A1 | This compound | 3.2 |
| Silybin B | UGT1A1 | This compound | 8.3 |
| Silybin A | UGT1A8 | This compound | 19 |
| Silybin B | UGT1A8 | This compound | 73 |
| Silybin A | Human Intestinal Microsomes | This compound | 27 |
| Silybin B | Human Intestinal Microsomes | This compound | 66 |
Data sourced from a study on the inhibitory effects of milk thistle constituents on raloxifene intestinal glucuronidation. nih.gov
Green tea contains catechins, such as (-)-epigallocatechin (B1671488) gallate (EGCG), which are potent in vitro inhibitors of intestinal UGT activity. Based on these in vitro findings, it was predicted that co-consumption of green tea with raloxifene could increase its systemic exposure by inhibiting its glucuronidation.
However, clinical studies in healthy adults produced unexpected results. Both acute and chronic consumption of green tea decreased the systemic exposure of raloxifene and its glucuronide metabolites. The lack of change in the terminal half-life or the ratio of glucuronide metabolites to the parent drug suggested that the primary mechanism was not the inhibition of intestinal UGTs. Instead, other mechanisms, such as inhibition of intestinal transport or interruption of gut microbe-mediated reabsorption, may be involved. The observed alteration in raloxifene glucuronide levels highlights the complexity of predicting herb-drug interactions and the discrepancy that can exist between in vitro data and clinical outcomes.
Influence of Efflux Transporters on Glucuronide Disposition
Once formed, this compound and other metabolites are subject to transport by various efflux proteins. These transporters are located on the apical (luminal) and basolateral (blood) membranes of cells in the intestine and liver, playing a key role in the absorption, distribution, and elimination of the metabolites. nih.gov
Several ATP-binding cassette (ABC) transporters are involved in the disposition of raloxifene and its glucuronides. While P-glycoprotein (Pgp) appears to primarily transport the parent drug, raloxifene, the Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) are key players in the transport of its glucuronidated metabolites. uzh.chnih.gov
In vitro studies using ATPase assays and vesicular transport experiments have identified interactions between raloxifene glucuronides and these transporters. uzh.ch Specifically, MRP1, MRP2, MRP3, and BCRP have all been implicated in the transport of raloxifene metabolites. uzh.chnih.gov MRP2, located on the apical membrane of intestinal and liver cells, can efflux glucuronides into the intestinal lumen or bile, while MRP3, on the basolateral membrane, transports them into the bloodstream. nih.govnih.gov
The interaction between efflux transporters and raloxifene glucuronides is specific to the metabolite and the transporter. Studies have shown that this compound is a substrate for both MRP2 and MRP3. nih.gov One study using Sf9 membrane vesicles demonstrated that the transport clearances for this compound by MRP2 and MRP3 were essentially similar. nih.gov
Table 2: Summary of this compound Interaction with Efflux Transporters
| Transporter | Interaction | Method/System |
|---|---|---|
| P-glycoprotein (Pgp) | No significant interaction reported for the glucuronide. | Caco-2 cell monolayer, ATPase assay uzh.ch |
| MRP1 | Interaction indicated. | ATPase assay uzh.ch |
| MRP2 | Substrate. | Sf9 membrane vesicles nih.gov |
| MRP2 | No interaction indicated. | ATPase assay uzh.ch |
| MRP3 | Substrate. | Sf9 membrane vesicles nih.gov |
| MRP3 | Interaction indicated. | ATPase assay uzh.ch |
| BCRP | Interaction indicated. | ATPase assay uzh.ch |
Consequences of Efflux Transporter Inhibition on Intact Raloxifene Transport
Research using Caco-2 cell monolayers, a model for the intestinal barrier, has indicated that intact raloxifene interacts with P-glycoprotein (Pgp, also known as ABCB1), a prominent efflux transporter. drugbank.com Inhibition of Pgp could therefore alter the intestinal absorption and disposition of the parent drug. Furthermore, in vitro studies have shown that raloxifene itself can act as an inhibitor of other key efflux transporters. At a concentration of 10 μM, raloxifene was observed to decrease the transport activity of Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Protein 4 (MRP4) to approximately 50% and 40% of control levels, respectively. nih.gov
The inhibition of efflux transporters can disrupt the delicate balance of drug movement across cellular barriers in the intestine and liver. This can affect not only the initial absorption of raloxifene but also its enterohepatic recycling—a process where the drug is excreted in bile, potentially reabsorbed from the intestine, and returned to the liver. nih.gov By inhibiting transporters responsible for effluxing raloxifene from enterocytes back into the intestinal lumen or from hepatocytes into bile, the systemic exposure of the intact drug could be altered.
Table 1: Interaction of Intact Raloxifene with Efflux Transporters
| Transporter | Interaction Type | Observed Effect | Potential Consequence of Inhibition |
| P-glycoprotein (Pgp) | Substrate | Transport of raloxifene out of cells. drugbank.com | Increased intestinal absorption and systemic exposure of raloxifene. |
| BCRP | Inhibitor | Raloxifene reduces BCRP transport activity by ~50% at 10 µM. nih.gov | Altered disposition of co-administered BCRP substrates. |
| MRP4 | Inhibitor | Raloxifene reduces MRP4 transport activity by ~60% at 10 µM. nih.gov | Altered disposition of co-administered MRP4 substrates. |
Drug Interactions Affecting Raloxifene Glucuronidation (General)
Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, with less than 1% of a dose remaining as the unchanged parent compound in circulation. drugbank.com This process, which leads to the formation of metabolites such as this compound and raloxifene 4'-glucuronide, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govaacrjournals.org The primary enzymes involved are the hepatic UGT1A1 and UGT1A9 and the extra-hepatic UGT1A8 and UGT1A10. nih.govaacrjournals.org Given the critical role of these enzymes in raloxifene's clearance, substances that inhibit UGTs can lead to significant drug-drug or herb-drug interactions.
Herb-Drug Interactions
A notable example of a clinically relevant interaction involves milk thistle (Silybum marianum), a widely used herbal product. nih.gov Key constituents of milk thistle, specifically the flavonolignans silybin A and silybin B, have been identified as potent competitive inhibitors of the UGT enzymes responsible for raloxifene glucuronidation. nih.govresearchgate.net
In vitro studies using human intestinal microsomes and cell lysates overexpressing specific UGTs have demonstrated this inhibitory effect. nih.gov Silybin A and silybin B were shown to potently inhibit both raloxifene 6-glucuronidation and 4'-glucuronidation catalyzed by UGT1A1 and UGT1A8. nih.gov Mechanistic static models, based on these in vitro findings, predict that co-administration of milk thistle products like silibinin or silymarin could increase the systemic exposure (Area Under the Curve, AUC) of raloxifene by as much as four- to five-fold. nih.gov This suggests a high risk for a significant clinical interaction. nih.gov
Table 2: Inhibition of Raloxifene Glucuronidation by Milk Thistle Constituents
| Inhibitor | Enzyme System | Metabolite Formation Inhibited | Inhibition Constant (Ki) |
| Silybin A & Silybin B | UGT1A1 | Raloxifene 4'- & 6-glucuronidation | 3.2–8.3 µM nih.gov |
| Silybin A & Silybin B | UGT1A8 | Raloxifene 4'- & 6-glucuronidation | 19–73 µM nih.gov |
| Silybin A & Silybin B | Human Intestinal Microsomes | Raloxifene 4'- & 6-glucuronidation | 27–66 µM nih.gov |
Conversely, not all suspected UGT inhibitors produce the expected outcome. Green tea contains catechins, such as (-)-epigallocatechin gallate (EGCG), which are potent in vitro inhibitors of intestinal UGT activity. nih.gov Based on this, it was predicted that co-consuming green tea with raloxifene would inhibit its glucuronidation and thereby increase systemic drug exposure. nih.gov However, a clinical study in healthy adults produced the opposite result. nih.gov The administration of raloxifene with green tea, both acutely and chronically, unexpectedly decreased the systemic exposure of raloxifene by approximately 40%. nih.gov The lack of change in the ratio of glucuronide metabolites to the parent drug indicated that inhibition of intestinal UGTs was not the primary mechanism. nih.gov This surprising finding suggests that other mechanisms, possibly involving the inhibition of intestinal transport proteins, may be responsible for the interaction, highlighting the complexity of predicting drug interactions. nih.gov
Conclusion and Future Research Directions
Summary of Current Understanding of Raloxifene (B1678788) 6-Glucuronide
Raloxifene 6-Glucuronide is a primary metabolite of Raloxifene, a second-generation selective estrogen receptor modulator (SERM). nih.gov Following oral administration, Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, resulting in very low bioavailability of the parent compound (less than 2%). nih.govdrugbank.com Unconjugated Raloxifene accounts for less than 1% of the substance in human plasma, with the glucuronide conjugates being the predominant circulating forms. nih.gov
While it is a major metabolite, this compound demonstrates a significantly lower binding affinity for the estrogen receptor compared to its parent compound, with a reported IC50 value of 290 μM. medchemexpress.com Research has also shown that genetic variations (polymorphisms) in the UGT1A8 gene can significantly influence the rate of Raloxifene glucuronidation. psu.edu For instance, individuals with certain UGT1A8 genotypes are classified as slow, intermediate, or fast metabolizers, which correlates with varying plasma levels of Raloxifene glucuronides. nih.govpsu.edu
Key Characteristics of this compound
| Attribute | Description | Primary Sources |
|---|---|---|
| Metabolic Pathway | Glucuronidation of the parent compound, Raloxifene. | nih.govdrugbank.com |
| Primary Formation Sites | Liver and Intestines (Jejunum). | drugbank.comnih.gov |
| Key Hepatic Enzymes | UGT1A1, UGT1A9. | nih.gov |
| Key Intestinal Enzymes | UGT1A8. | nih.govmedchemexpress.com |
| Estrogen Receptor Binding | Binds to the estrogen receptor with an IC50 of 290 μM. | medchemexpress.com |
| Genetic Influence | Formation rates are influenced by polymorphisms in the UGT1A8 gene. | nih.govpsu.edu |
Remaining Knowledge Gaps in its Pharmacodynamics and Clinical Impact
Despite being a major circulating metabolite, significant knowledge gaps remain regarding the precise biological role of this compound.
Contribution to Clinical Efficacy: There is a lack of direct evidence linking the variability in plasma concentrations of this compound to clinical outcomes. While studies have connected UGT1A8 genotype to metabolite levels, further research is needed to determine if these differences translate into measurable variations in bone mineral density improvement or breast cancer risk reduction. nih.gov
Tissue-Specific Conversion and Action: The potential for this compound to be de-conjugated back to the active parent compound within specific target tissues has not been fully explored. If this conversion occurs, the metabolite could serve as a reservoir, contributing to the long half-life and sustained action of Raloxifene in tissues like bone or breast.
Distinct Biological Functions: It is unknown if this compound possesses any unique biological activities independent of the estrogen receptor. One study noted that, unlike the parent drug, the metabolite does not inhibit the Kv4.3 voltage-gated potassium channel, suggesting it may have a different off-target profile. caymanchem.com Further investigation into other potential cellular targets is warranted.
Implications for Personalized Medicine and Drug Development
The current understanding of this compound metabolism has significant implications for advancing personalized medicine and guiding future drug development.
Personalized Medicine: The established link between UGT1A8 genotypes and the plasma levels of Raloxifene glucuronides provides a clear path toward a pharmacogenetic approach to Raloxifene therapy. nih.govpsu.edu Genotyping patients for specific UGT1A8 variants could allow for the prediction of their metabolic phenotype (e.g., slow vs. fast metabolizer). This information could potentially be used to tailor Raloxifene therapy, although clinical guidelines for such adjustments are not yet established. For example, individuals identified as "slow metabolizers" might have a different risk-benefit profile due to altered exposure to both the parent drug and its metabolites.
Pharmacogenetic Framework for Raloxifene Therapy
| Genotype (Example) | Predicted Metabolizer Phenotype | Potential Clinical Implication (Hypothetical) |
|---|---|---|
| UGT1A8 (1/3) | Slow Metabolizer | Altered plasma concentrations of Raloxifene and its glucuronides, potentially requiring further study on clinical response. nih.govpsu.edu |
| UGT1A8 (1/1) or (1/2) | Intermediate Metabolizer | Standard metabolic profile. nih.govpsu.edu |
| UGT1A8 (2/2) | Fast Metabolizer | Altered plasma concentrations of Raloxifene and its glucuronides, potentially requiring further study on clinical response. psu.edu |
Drug Development: The extensive first-pass glucuronidation of Raloxifene, leading to low bioavailability, is a significant challenge. drugbank.com This knowledge can inform the development of next-generation SERMs. Future research could focus on designing new molecules that are less susceptible to this metabolic pathway, thereby enhancing oral bioavailability and achieving more consistent plasma concentrations. An alternative strategy could involve designing prodrugs that are specifically targeted by UGT enzymes to release the active compound or even have active glucuronide metabolites. Understanding the critical role of intestinal UGTs also opens the door to exploring co-administered agents that could modulate this localized metabolism to improve the pharmacokinetic profile of future drugs.
Q & A
Q. What are the primary metabolic pathways and UGT isoforms responsible for Raloxifene 6-Glucuronide formation?
this compound is formed via glucuronidation at the 6-OH position of raloxifene, primarily catalyzed by UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A8. Intestinal UGT1A8 contributes significantly to this metabolism, with an apparent Km of 7.9 µM and Vmax of 0.61 nmol/min/mg protein . In human liver microsomes, UGT1A1 is the dominant isoform for 6-glucuronide formation, while UGT1A10 is specific to the 4'-glucuronide metabolite .
Q. How does intestinal glucuronidation contribute to the presystemic clearance of raloxifene?
Intestinal microsomes exhibit higher intrinsic clearance (17 µL/min/mg) for this compound compared to liver microsomes, suggesting the intestine plays a major role in first-pass metabolism. This is attributed to high expression of UGT1A8 and UGT1A10 in the jejunum, which accelerates presystemic glucuronidation and reduces systemic bioavailability .
Q. What kinetic parameters define this compound formation by UGT1A8?
Expressed UGT1A8 catalyzes 6-glucuronidation with a Km of 7.9 µM and Vmax of 0.61 nmol/min/mg protein. Alamethicin treatment increases activity in intestinal microsomes by 8-fold, highlighting the importance of membrane permeabilization in in vitro assays .
Advanced Research Questions
Q. How can researchers address variability in this compound formation across human liver microsomal preparations?
Variability (3-fold in liver microsomes) arises from differences in UGT1A1 expression. To mitigate this:
- Use recombinant UGT isoforms (e.g., UGT1A1 or UGT1A8) for standardized activity measurements.
- Normalize data to UGT1A1 protein levels via Western blotting.
- Include alamethicin to ensure full enzyme latency disruption .
Q. What methodological considerations optimize in vitro glucuronidation assays for this compound?
- pH Optimization : Basic compounds like raloxifene show enhanced glucuronidation at pH 9.4, improving substrate permeability and reducing Km by 8–13-fold .
- Enzyme Activation : Treat microsomes with alamethicin (50 µg/mg protein) to maximize UGT accessibility .
- Buffer Selection : Phosphate buffer (pH 7.2) improves hydrolysis efficiency when analyzing glucuronides post-incubation .
Q. How do hiPSC-SIECs compare to Caco-2 cells in modeling this compound metabolism?
hiPSC-SIECs overexpress UGT1A1 (119-fold vs. hPECs), leading to 12-fold higher 6-glucuronide formation rates than Caco-2 cells. However, they overproduce 6-glucuronide relative to 4'-glucuronide (metabolite ratio 0.6 vs. 7.9 in hPECs), limiting their fidelity to human plasma profiles .
Q. Why do discrepancies exist between in vitro 4'-/6-glucuronide ratios and human plasma data?
The 4'-glucuronide dominates in plasma due to its 5.6-fold higher intrinsic clearance in intestinal microsomes. In vitro models with unbalanced UGT expression (e.g., hiPSC-SIECs) skew ratios, necessitating correction via isoform-specific activity normalization .
Q. How does green tea co-consumption affect this compound pharmacokinetics?
Green tea catechins (e.g., EGCG) inhibit intestinal UGTs, reducing presystemic glucuronidation. In a crossover study, co-administration decreased raloxifene systemic exposure by competing for UGT1A8/1A10, though 6-glucuronide levels were less impacted than 4'-glucuronide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
